molecular formula C12H6Cl4N2O4S B14601407 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide CAS No. 61073-08-3

2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide

Cat. No.: B14601407
CAS No.: 61073-08-3
M. Wt: 416.1 g/mol
InChI Key: ZHRXYXAUGSWDKZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at controlled temperatures ranging from 35°C to 65°C. This process results in a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions, where chlorine or nitro groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. These groups can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-nitroaniline
  • 4,5-Dichloro-2-nitrobenzotrifluoride
  • 1,2-Dichloro-4-methyl-5-nitrobenzene
  • (2,3-Dichloro-6-nitrophenyl)methanamine

Uniqueness

Compared to these similar compounds, 2,5-Dichloro-N-(4,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide stands out due to its unique combination of sulfonamide and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

61073-08-3

Molecular Formula

C12H6Cl4N2O4S

Molecular Weight

416.1 g/mol

IUPAC Name

2,5-dichloro-N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H6Cl4N2O4S/c13-6-1-2-7(14)12(3-6)23(21,22)17-10-4-8(15)9(16)5-11(10)18(19)20/h1-5,17H

InChI Key

ZHRXYXAUGSWDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

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